molecular formula C12H16N4O B11876599 9-Cycloheptyl-3,9-dihydro-6h-purin-6-one CAS No. 6961-61-1

9-Cycloheptyl-3,9-dihydro-6h-purin-6-one

Cat. No.: B11876599
CAS No.: 6961-61-1
M. Wt: 232.28 g/mol
InChI Key: ZDXSNXLNKQFZHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Cycloheptyl-1H-purin-6(9H)-one: is a purine derivative, a class of compounds known for their significant roles in biological systems. Purines are essential components of nucleotides, which are the building blocks of DNA and RNA. This compound features a cycloheptyl group attached to the purine ring, potentially altering its chemical properties and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Cycloheptyl-1H-purin-6(9H)-one typically involves the introduction of a cycloheptyl group to a purine precursor. This can be achieved through various organic synthesis techniques, such as:

    Alkylation: Using cycloheptyl halides in the presence of a base to alkylate the purine ring.

    Cyclization: Forming the cycloheptyl ring through intramolecular reactions.

Industrial Production Methods: Industrial production may involve optimizing these synthetic routes for large-scale manufacturing, focusing on yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions (temperature, pressure, solvents) are fine-tuned to achieve the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound may undergo oxidation reactions, potentially forming hydroxylated derivatives.

    Reduction: Reduction reactions could lead to the formation of dihydro derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce various functional groups to the purine ring.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, amines, alcohols.

Major Products: The major products depend on the specific reactions and conditions used. For example, oxidation might yield hydroxylated purines, while substitution could introduce alkyl or aryl groups.

Scientific Research Applications

Chemistry:

    Synthesis of Nucleotides: As a purine derivative, it can be used in the synthesis of nucleotide analogs for research purposes.

    Catalysis: It may serve as a ligand in catalytic reactions.

Biology:

    Enzyme Inhibition: Potential use as an inhibitor for enzymes that interact with purine substrates.

    Cell Signaling: Studying its role in cellular signaling pathways.

Medicine:

    Drug Development: Exploring its potential as a therapeutic agent for diseases involving purine metabolism.

    Antiviral/Anticancer Research: Investigating its efficacy against viral infections or cancer cells.

Industry:

    Material Science:

Mechanism of Action

The mechanism of action of 9-Cycloheptyl-1H-purin-6(9H)-one would depend on its specific interactions with biological targets. Generally, purine derivatives can:

    Bind to Enzymes: Inhibit or activate enzymes involved in purine metabolism.

    Interact with Receptors: Modulate receptor activity in cell signaling pathways.

    Incorporate into DNA/RNA: Affect nucleic acid synthesis and function.

Comparison with Similar Compounds

    Adenine: A fundamental purine base in DNA and RNA.

    Guanine: Another essential purine base in nucleic acids.

    Caffeine: A well-known purine derivative with stimulant properties.

Uniqueness: 9-Cycloheptyl-1H-purin-6(9H)-one’s uniqueness lies in its cycloheptyl group, which may confer distinct chemical and biological properties compared to other purine derivatives. This structural modification can influence its reactivity, binding affinity, and overall biological activity.

Properties

CAS No.

6961-61-1

Molecular Formula

C12H16N4O

Molecular Weight

232.28 g/mol

IUPAC Name

9-cycloheptyl-1H-purin-6-one

InChI

InChI=1S/C12H16N4O/c17-12-10-11(13-7-14-12)16(8-15-10)9-5-3-1-2-4-6-9/h7-9H,1-6H2,(H,13,14,17)

InChI Key

ZDXSNXLNKQFZHK-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)N2C=NC3=C2N=CNC3=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.